

Ethyl 6-Formylnicotinate: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: Ethyl 6-formylnicotinate

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An In-depth Technical Guide on the Synthesis, Properties, and Applications of **Ethyl 6-Formylnicotinate** for Researchers, Scientists, and Drug Development Professionals.

Abstract

Ethyl 6-formylnicotinate is a pyridine derivative of significant interest in medicinal chemistry due to its versatile chemical functionalities that serve as a scaffold for the synthesis of diverse bioactive molecules. This technical guide provides a comprehensive overview of its molecular characteristics, a plausible synthetic route, and its potential applications in drug discovery and development. The document is intended to be a valuable resource for researchers and scientists working in the field of organic synthesis and medicinal chemistry, offering insights into the strategic utilization of this compound in the design of novel therapeutics.

Molecular Profile

Ethyl 6-formylnicotinate is a bifunctional molecule featuring an ethyl ester and a formyl group on a pyridine ring. These reactive sites offer opportunities for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex heterocyclic systems.^[1]

Key Molecular and Physical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO ₃	N/A
Molecular Weight	179.17 g/mol	N/A
IUPAC Name	Ethyl 6-formylpyridine-3-carboxylate	N/A
CAS Number	20857-31-2	N/A
Appearance	Expected to be a solid or oil	Inferred
Solubility	Expected to be soluble in common organic solvents	Inferred

Synthesis of Ethyl 6-Formylnicotinate

While a specific, detailed experimental protocol for the synthesis of **Ethyl 6-formylnicotinate** is not readily available in the cited literature, a plausible synthetic route can be devised based on established organic chemistry principles and transformations reported for analogous compounds. A common strategy would involve the oxidation of the corresponding methyl-substituted precursor, ethyl 6-methylnicotinate.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 6-methylnicotinic acid:

- Esterification: Conversion of 6-methylnicotinic acid to its ethyl ester, ethyl 6-methylnicotinate.
- Oxidation: Selective oxidation of the methyl group on the pyridine ring to a formyl group.

Experimental Protocol: A Plausible Approach

Step 1: Esterification of 6-Methylnicotinic Acid

This step is a standard Fischer esterification.

- Materials: 6-methylnicotinic acid, absolute ethanol, concentrated sulfuric acid, and a suitable solvent like toluene.[2]

- Procedure:
 - In a round-bottom flask, dissolve 6-methylnicotinic acid in an excess of absolute ethanol and a co-solvent such as toluene.
 - Carefully add a catalytic amount of concentrated sulfuric acid.
 - Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
 - Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 6-methylnicotinate.
 - Purify the crude product by column chromatography or distillation.

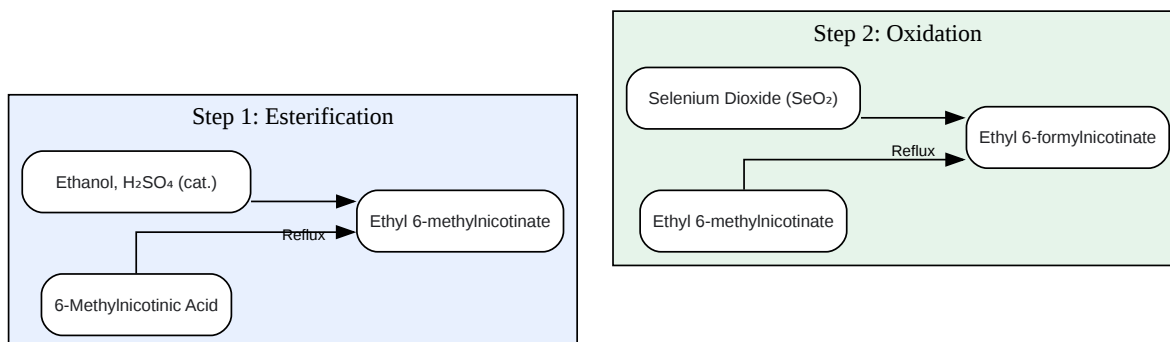
Step 2: Oxidation of Ethyl 6-Methylnicotinate

The selective oxidation of the methyl group can be challenging. A common reagent for such transformations is selenium dioxide (SeO_2).

- Materials: Ethyl 6-methylnicotinate, selenium dioxide, and a high-boiling solvent like dioxane or xylene.
- Procedure:
 - In a flask equipped with a reflux condenser, dissolve ethyl 6-methylnicotinate in a suitable solvent (e.g., dioxane).
 - Add a stoichiometric amount of selenium dioxide.
 - Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
 - After the reaction is complete, cool the mixture and filter to remove the selenium byproduct.

- The filtrate is then concentrated, and the residue is purified by column chromatography to yield **Ethyl 6-formylnicotinate**.

Synthesis Workflow Diagram



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Caption: Proposed two-step synthesis of **Ethyl 6-formylnicotinate**.

Applications in Drug Discovery

The structural motifs present in **Ethyl 6-formylnicotinate** make it a promising scaffold for the development of novel therapeutic agents. The pyridine core is a common feature in many approved drugs, and the presence of both an ester and an aldehyde group allows for diverse chemical modifications.

Potential as a Kinase Inhibitor Scaffold

Substituted pyridine and nicotinic acid derivatives have been extensively explored as kinase inhibitors.[3] The pyridine ring can act as a hinge-binding motif, a key interaction in the active site of many kinases. The formyl and ester groups of **Ethyl 6-formylnicotinate** can be utilized to introduce various substituents that can target specific regions of the kinase active site, thereby improving potency and selectivity.

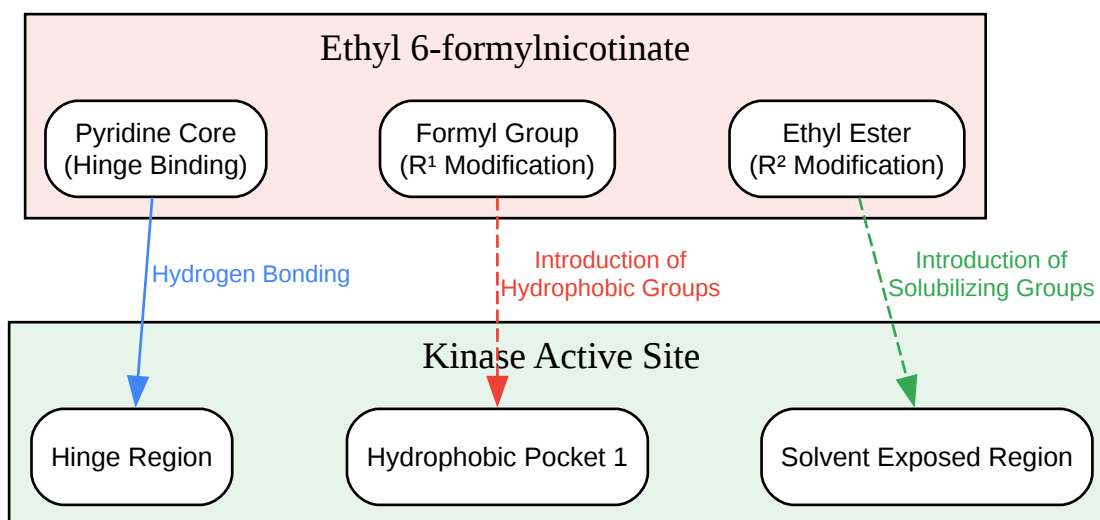
Role in the Synthesis of Bioactive Heterocycles

The formyl group is a versatile functional group that can participate in a wide range of chemical reactions, including:

- Reductive amination: To introduce diverse amine-containing side chains.
- Wittig reaction: To form carbon-carbon double bonds.
- Condensation reactions: To build more complex heterocyclic rings.

These transformations can lead to the synthesis of a library of compounds with potential biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.^{[4][5]}

Conceptual Application in Kinase Inhibitor Design



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Caption: Conceptual binding of an **Ethyl 6-formylnicotinate**-derived inhibitor to a kinase active site.

Analytical Characterization (Expected)

While specific spectral data for **Ethyl 6-formylnicotinate** is not provided in the search results, its expected analytical features can be predicted based on its chemical structure.

¹H NMR Spectroscopy

- Aromatic Protons: Signals corresponding to the protons on the pyridine ring, typically in the downfield region (δ 7.0-9.0 ppm).
- Formyl Proton: A characteristic singlet for the aldehyde proton, expected to be significantly downfield (δ 9.5-10.5 ppm).
- Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons of the ethyl ester group, in the upfield region.

¹³C NMR Spectroscopy

- Carbonyl Carbons: Resonances for the ester and aldehyde carbonyl carbons, expected in the highly deshielded region of the spectrum (δ 160-200 ppm).
- Aromatic Carbons: Signals for the carbon atoms of the pyridine ring.
- Ethyl Group Carbons: Signals for the methylene and methyl carbons of the ethyl group.

Infrared (IR) Spectroscopy

- Carbonyl Stretching: Strong absorption bands corresponding to the C=O stretching vibrations of the ester and aldehyde functional groups, typically in the range of 1680-1750 cm⁻¹.
- C-H Stretching: Bands for the aromatic and aliphatic C-H bonds.
- C-N Stretching: Vibrations associated with the pyridine ring.

Conclusion

Ethyl 6-formylnicotinate is a molecule with considerable potential in the field of drug discovery. Its bifunctional nature provides a platform for the synthesis of a wide array of derivatives. While detailed experimental data is currently limited in the public domain, this

technical guide offers a scientifically grounded perspective on its synthesis, potential applications, and expected analytical characteristics. Further research into this compound is warranted to fully explore its utility as a key building block in the development of novel therapeutics.

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References

- 1. nbinno.com [nbinno.com]
- 2. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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